molecular formula C19H30N2O3 B8232138 tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)piperidine-1-carboxylate

tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B8232138
M. Wt: 334.5 g/mol
InChI Key: HPOQKRWZLURJTF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C19H30N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties. This compound is often used in medicinal chemistry for the development of new therapeutic agents due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Core: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group is attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is a candidate for the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to changes in cellular signaling pathways. This interaction can result in therapeutic effects, particularly in the context of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 3-(benzylamino)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(((4-methoxybenzyl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of the 4-methoxybenzyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of its reactivity and interaction with biological targets compared to other similar piperidine derivatives.

Properties

IUPAC Name

tert-butyl 3-[[(4-methoxyphenyl)methylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-11-5-6-16(14-21)13-20-12-15-7-9-17(23-4)10-8-15/h7-10,16,20H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOQKRWZLURJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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